N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multi-step organic synthesis. A common synthetic route starts with the formation of 3,4-dihydroisoquinoline from isoquinoline through hydrogenation. This intermediate is then alkylated with a thiophene derivative to introduce the thiophen-2-yl group. The resulting compound is finally sulfonylated with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
For large-scale production, optimizing the reaction conditions such as temperature, solvent choice, and reaction time is crucial. Continuous flow chemistry and automated synthesis platforms may be employed to ensure high yield and purity, while minimizing cost and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene moiety, forming sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction reactions can be employed to target the sulfonamide group, converting it to corresponding amines.
Substitution: : The aromatic fluorine atom can be substituted via nucleophilic aromatic substitution, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminium hydride, catalytic hydrogenation.
Nucleophiles: : Sodium methoxide, potassium thiolate.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Corresponding amines.
Substitution: : Varied products depending on the nucleophile used.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide is of interest for its:
Biological activity: : It has potential as a pharmacological agent, being investigated for its interactions with biological targets such as enzymes and receptors.
Chemical probes: : Used in biochemical assays to explore enzyme inhibition and receptor binding.
Medicinal chemistry: : Efforts are underway to develop derivatives as potential therapeutic agents for diseases.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The mechanism often involves binding to active sites of enzymes or receptors, inhibiting or modifying their activity. This interaction can modulate various biochemical pathways, making it valuable for drug discovery.
Comparison with Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzenesulfonamide: : Lacks the thiophene moiety.
N-(2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide: : Lacks the isoquinoline moiety.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Lacks the fluorine substituent.
These analogs help researchers understand the contribution of each moiety to the compound's overall activity and properties.
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBROQLIMZPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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